molecular formula C12H17N5O B1683949 nu2058 CAS No. 161058-83-9

nu2058

Cat. No.: B1683949
CAS No.: 161058-83-9
M. Wt: 247.30 g/mol
InChI Key: MWGXGTJJAOZBNW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NU2058, also known as 6-O-Cyclohexylmethyl Guanine or 6-(cyclohexylmethoxy)-9H-purin-2-amine, is a potent, competitive, and guanine-based inhibitor . The primary targets of this compound are Cyclin-dependent kinases (CDKs) , specifically CDK1 and CDK2 . CDKs play a crucial role in cell cycle regulation and proliferation, making them significant targets in cancer research and treatment .

Mode of Action

This compound interacts with its targets, CDK1 and CDK2, by binding in the ATP binding pocket in a different orientation from other purine-based inhibitors . This interaction inhibits the activity of these kinases, disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The inhibition of CDKs by this compound affects the cell cycle, particularly the transition from G1 phase to S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . Furthermore, this compound has been found to increase the interaction of RanBP3 and β-catenin, promoting nuclear export of β-catenin, which further inhibits transcription of c-Myc and cyclin D1, inducing cell senescence .

Pharmacokinetics

It’s known that this compound is a competitive inhibitor with respect to atp . The IC50 values for CDK2 and CDK1 are 17 μM and 26 μM, respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of CDKs by this compound leads to disruption of the cell cycle, potentially causing cell death . This makes this compound a potential therapeutic agent for cancers where CDKs are overactive or dysregulated. In particular, this compound has shown anti-cancer activity in androgen-independent prostate cancer cells and colorectal cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU2058 involves the reaction of guanine with cyclohexylmethyl chloride under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NU2058 primarily undergoes substitution reactions due to the presence of the guanine moiety. It can also participate in hydrogen bonding and other non-covalent interactions due to its structure.

Common Reagents and Conditions

    Substitution Reactions: this compound can react with various alkylating agents under basic conditions to form substituted derivatives.

    Hydrogen Bonding: The guanine moiety in this compound can form hydrogen bonds with complementary bases or other hydrogen bond donors/acceptors.

Major Products

The major products formed from reactions involving this compound are typically substituted guanine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

NU2058 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

NU2058 is unique in its structure and mode of inhibition compared to other CDK inhibitors. Some similar compounds include:

This compound stands out due to its specific binding characteristics and its potent inhibition of CDK2 and CDK1, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

6-(cyclohexylmethoxy)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGXGTJJAOZBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161058-83-9
Record name NU 2058
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Cyclohexylmethoxy)-3H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NU-2058
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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